(2,7-Naphthyridin-4-yl)methanamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9N3 |
|---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
2,7-naphthyridin-4-ylmethanamine |
InChI |
InChI=1S/C9H9N3/c10-3-7-4-12-6-8-5-11-2-1-9(7)8/h1-2,4-6H,3,10H2 |
InChI Key |
BXFADDPDQYBFTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=CN=CC(=C21)CN |
Origin of Product |
United States |
Synthetic Methodologies for 2,7 Naphthyridin 4 Yl Methanamine and Analogous 2,7 Naphthyridine Derivatives
Classical and Contemporary Approaches to the 2,7-Naphthyridine (B1199556) Core
The construction of the bicyclic 2,7-naphthyridine ring system can be achieved through various synthetic routes, ranging from classical condensation reactions, which are more established for other naphthyridine isomers, to modern multi-component and cross-coupling strategies that allow for greater molecular diversity.
Cyclization Reactions for Naphthyridine Ring Formation
Cyclization reactions are fundamental to the formation of the naphthyridine core, involving the construction of the second pyridine (B92270) ring onto an existing pyridine structure.
The Friedlander annulation is a well-established and effective method for the synthesis of quinolines and, by extension, naphthyridines. ekb.eg It typically involves the acid- or base-catalyzed condensation of a 2-aminoaryl (or heteroaryl) aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone, ester, or nitrile), followed by cyclodehydration. connectjournals.com
This methodology is most prominently used for the synthesis of 1,8-naphthyridines, where 2-aminonicotinaldehyde is condensed with various active methylene (B1212753) compounds. ekb.egconnectjournals.comnih.gov These reactions can be catalyzed by bases like piperidine (B6355638) or choline (B1196258) hydroxide, or acids such as cerium(III) chloride heptahydrate (CeCl₃·7H₂O), sometimes under solvent-free or microwave-assisted conditions to improve yields and reduce reaction times. connectjournals.comekb.eg
While being a cornerstone for 1,8-naphthyridine (B1210474) synthesis, the direct application of the classical Friedlander condensation for the 2,7-naphthyridine isomer is less common in the literature. The required starting material, a suitably substituted 3-aminopyridine-4-carbaldehyde or ketone, is often less accessible than the 2-aminonicotinaldehyde used for the 1,8-isomer.
Table 1: Examples of Friedlander Reaction for 1,8-Naphthyridine Synthesis
| Amine Component | Methylene Component | Catalyst/Conditions | Product Type | Reference(s) |
| 2-Aminonicotinaldehyde | Active Methylene Compounds | Piperidine, Microwave | 2,3-Disubstituted-1,8-naphthyridines | ekb.eg |
| 2-Aminonicotinaldehyde | Active Methylene Carbonyls | Choline Hydroxide, Water | Substituted 1,8-naphthyridines | nih.gov |
| 2-Aminonicotinaldehyde | Carbonyl compounds with α-methylene group | CeCl₃·7H₂O, Solvent-free grinding | Substituted 1,8-naphthyridines | connectjournals.com |
Beyond the Friedlander synthesis, a variety of other cyclization strategies have been successfully employed to construct the 2,7-naphthyridine core.
One approach involves a Smiles rearrangement. For instance, certain alkoxyacetamides derived from 3-cyano-2-chloropyridines, when treated with sodium ethoxide, can undergo an intramolecular nucleophilic addition followed by rearrangement to furnish 1,3-diamino-2,7-naphthyridines. nih.gov Another powerful method is radical cyclization, which has been used in the total synthesis of the marine alkaloid subarine, a benzo[c] connectjournals.comnih.govnaphthyridine derivative. researchgate.net
Modern cross-coupling techniques also provide a versatile entry to functionalized naphthyridines. An efficient diaryliodonium salt-based N-arylation strategy has been developed to produce 8-chloro-2-phenyl-2,7-naphthyridin-1(2H)-one building blocks, which are valuable intermediates for further elaboration. researchgate.net Additionally, the synthesis of tetrahydro-2,7- and 1,6-naphthyridines has been achieved via Stille cross-coupling followed by hydrolysis and subsequent cyclization steps. researchgate.net
Multi-Component Reactions (MCRs) for Naphthyridine Scaffold Assembly
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer a highly efficient and atom-economical route to complex heterocyclic systems.
An environmentally benign MCR has been developed for the synthesis of substituted benzo[c]pyrazolo connectjournals.comnih.govnaphthyridine derivatives. researchgate.net This one-pot, regioselective reaction proceeds by the condensation of isatin, malononitrile, and 3-aminopyrazole (B16455) in water. The sequence involves a Knoevenagel condensation, Michael addition, hydrolysis, cyclization, decarboxylation, and final aromatization to yield the target fused 2,7-naphthyridine system. researchgate.net Such methods are attractive due to their operational simplicity, use of green solvents like water, and the avoidance of transition-metal catalysts.
Strategies for Accessing Highly Substituted Naphthyridines
The generation of highly substituted naphthyridine derivatives is crucial for tuning their physicochemical and biological properties. Palladium-catalyzed cross-coupling reactions are a key tool for this purpose. Functional groups can be introduced onto pre-formed naphthyridine rings, for example, through Suzuki or Buchwald-Hartwig couplings on halogenated intermediates. nih.gov
A direct ring metalation approach offers a powerful strategy for regioselective functionalization. For instance, 4-bromobenzo[c] connectjournals.comnih.govnaphthyridine can be selectively metalated at the C-5 position using TMPMgCl∙LiCl. The resulting organometallic intermediate can be trapped with various electrophiles or used in cross-coupling reactions to generate a diverse array of 4,5-disubstituted benzo[c] connectjournals.comnih.govnaphthyridines.
Furthermore, substitution reactions on activated naphthyridine systems are common. The chlorine atom at the first position of 1,3-dichloro-2,7-naphthyridines can be displaced by substituted piperazines to give 3-chloro-1-(piperazin-1-yl)-2,7-naphthyridines, which can serve as platforms for further diversification. researchgate.net
Introduction and Functionalization of the Methanamine Moiety
The introduction of a methanamine group (-CH₂NH₂) onto the 2,7-naphthyridine scaffold, specifically at the C4-position, is a key step in obtaining the target compound (2,7-Naphthyridin-4-yl)methanamine. This transformation typically involves the generation of a suitable C4-functionalized precursor, such as an aldehyde or a nitrile, followed by conversion to the aminomethyl group.
A highly plausible and widely used method for this conversion is reductive amination . scielo.org.mxyoutube.com This process involves the reaction of an aldehyde or ketone with ammonia (B1221849) or an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. youtube.com For the synthesis of this compound, the precursor 2,7-naphthyridine-4-carbaldehyde would be reacted with ammonia. A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is often preferred as it selectively reduces the protonated imine intermediate without significantly affecting the starting aldehyde. youtube.comyoutube.com
Table 2: General Methods for Reductive Amination
| Carbonyl Compound | Amine Source | Reducing Agent | Product | Reference(s) |
| Aldehyde/Ketone | Primary Amine | NaBH₃CN or H₂/Catalyst | Secondary Amine | youtube.com |
| Aldehyde/Ketone | Ammonia | NaBH₃CN or H₂/Catalyst | Primary Amine | youtube.com |
| Various Aldehydes | Anilines | NaBH₄/DOWEX®50WX8 | Secondary Amines | scielo.org.mx |
Alternatively, the methanamine group can be installed via the reduction of a nitrile. The synthesis would begin with a 4-cyano-2,7-naphthyridine intermediate. This nitrile can be reduced to the primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium), or other hydride reagents. The synthesis of 7-cyanonaphthyridine derivatives has been reported as a starting point for accessing more complex analogs, highlighting the utility of the nitrile as a synthetic handle. nih.gov
The functionalization can also be achieved through nucleophilic substitution. For example, a 7-carboxamide derivative of a 1,6-naphthyridine (B1220473) has been synthesized by reacting the corresponding ester with an amine like 4-chlorobenzylamine, demonstrating that C-N bond formation at a carboxamide group is a viable strategy. nih.gov A similar approach could be envisioned starting from a 4-carboxamide derivative of 2,7-naphthyridine.
Reductive Amination of Formyl Precursors to Methanamines
Reductive amination is a cornerstone of amine synthesis, providing a direct pathway to convert carbonyl compounds into amines. numberanalytics.com This two-step process involves the initial reaction of a carbonyl group (an aldehyde or ketone) with an amine to form an imine or iminium ion, which is then reduced in situ to the desired amine. numberanalytics.com
For the synthesis of this compound, the key precursor is 2,7-Naphthyridine-4-carbaldehyde. This formyl derivative serves as the electrophilic component in the reaction. The aldehyde group can be introduced onto the naphthyridine ring through various methods, including the oxidation of a methyl group at the C-4 position. For instance, in the analogous benzo[c] rsc.orgd-nb.infonaphthyridine series, a C-5 methyl group has been successfully oxidized to an aldehyde, which then allows for further modifications. d-nb.infobeilstein-journals.org
The general mechanism proceeds as follows:
Imine Formation: 2,7-Naphthyridine-4-carbaldehyde reacts with an amine source, such as ammonia, to form a Schiff base (imine).
Reduction: A suitable reducing agent is used to reduce the imine intermediate to the final methanamine product.
A variety of reducing agents can be employed for this transformation, each with its own reactivity profile.
Table 1: Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Reaction Conditions | Notes |
| Sodium Borohydride (B1222165) (NaBH₄) | Methanol or Ethanol, Room Temperature | Mild and selective for aldehydes and ketones. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 3-6 | More selective than NaBH₄; stable in weakly acidic conditions. |
| Sodium Triacetoxyborohydride (STAB) | Dichloroethane (DCE) or THF, Room Temperature | Mild, effective for a wide range of substrates, and does not require pH control. |
| Catalytic Hydrogenation (H₂/Pd-C) | Methanol or Ethanol, H₂ atmosphere | Effective but can sometimes reduce other functional groups. |
Direct Amination Approaches and Nucleophilic Displacement Reactions on Naphthyridines
Directly introducing an amino group or a precursor onto the naphthyridine ring is another crucial strategy. This is often achieved through nucleophilic aromatic substitution (SNAr) reactions, where a potent nucleophile displaces a leaving group on the aromatic ring.
Halogenated naphthyridines are common substrates for these reactions. For example, the conversion of 1-halogeno-2,7-naphthyridines into the corresponding 1-amino compounds using potassium amide in liquid ammonia (KNH₂/NH₃) has been studied. researchgate.netwur.nl These studies show that the reaction proceeds via an SN(AE)ipso substitution mechanism, where the nucleophile attacks the carbon atom bearing the leaving group. researchgate.netwur.nl Interestingly, while evidence for the formation of a tele-adduct was observed (where the nucleophile adds to a different position), the final product resulted from ipso-substitution. researchgate.net
In other substituted 2,7-naphthyridine systems, the reactivity of chloro-derivatives with various nucleophiles has been explored. The reaction of 7-benzyl-3-chloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile with amines led to the substitution of the chloro group, yielding 3-amino derivatives. researchgate.net However, under harsher conditions, an unexpected substitution of the 1-pyrazolyl residue was observed, highlighting the complex reactivity patterns of these scaffolds. researchgate.net
Table 2: Examples of Nucleophilic Displacement on Naphthyridine Scaffolds
| Substrate | Nucleophile | Product | Reference |
| 1-Halogeno-2,7-naphthyridines | KNH₂/NH₃ | 1-Amino-2,7-naphthyridine | researchgate.net |
| 7-Benzyl-3-chloro-1-pyrazolyl-2,7-naphthyridine derivative | Amines | 3-Amino-7-benzyl-1-pyrazolyl-2,7-naphthyridine derivative | researchgate.net |
| 4-Chlorobenzo[c] rsc.orgd-nb.infonaphthyridine | Alcoholates, Phenolates | 4-Alkoxy/Phenoxy-benzo[c] rsc.orgd-nb.infonaphthyridines | d-nb.infobeilstein-journals.org |
Selective Functionalization at the Naphthyridine Carbon Positions, specifically C-4
Achieving regioselective functionalization, particularly at the C-4 position of the 2,7-naphthyridine ring, is critical for building molecular complexity. The C-4 position can be activated for substitution or coupling reactions through several methods.
One powerful strategy involves the use of a halogen substituent at the C-4 position as a synthetic handle. For instance, 4-chlorobenzo[c] rsc.orgd-nb.infonaphthyridine has been converted into various other 4-substituted derivatives through nucleophilic substitutions with alcoholates and phenolates. d-nb.infobeilstein-journals.org Furthermore, this C-4 chloro-substituent enables palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, to form new carbon-carbon bonds. d-nb.infobeilstein-journals.org
Another advanced approach is directed ortho-metalation. Readily available 4-bromobenzo[c] rsc.orgd-nb.infonaphthyridine can undergo regioselective direct ring metalation at the C-5 position using a hindered amide base like TMPMgCl∙LiCl. d-nb.infobeilstein-journals.org While this functionalizes the C-5 position, it relies on the directing or activating properties of the C-4 bromo substituent, which can then be used in subsequent cross-coupling reactions to achieve 4,5-disubstituted products. d-nb.infobeilstein-journals.org This highlights the interplay between different positions on the ring to achieve selective functionalization. The synthesis of lophocladine analogues has also utilized the regioselective bromination or iodination at C-4, followed by cross-coupling reactions, to generate a library of C-4 substituted 2,7-naphthyridines. acs.org
Advanced Synthetic Techniques and Green Chemistry Considerations
Modern synthetic chemistry increasingly emphasizes the development of efficient and environmentally benign methodologies. These principles have been applied to the synthesis of naphthyridine derivatives, leading to innovative and sustainable approaches.
Ultrasound-Assisted Synthesis in Naphthyridine Chemistry
The use of ultrasound irradiation as a non-conventional energy source can significantly enhance chemical reactions by providing localized high temperatures and pressures through acoustic cavitation. researchgate.net This technique often leads to shorter reaction times, milder conditions, and improved yields compared to traditional heating methods. researchgate.net While specific examples for this compound are not detailed, the application of ultrasound has been reported for the synthesis of other naphthyridine isomers, such as 1,6- and 1,8-naphthyridines. researchgate.netresearchgate.net These studies demonstrate the potential of sonochemistry as a green tool for constructing the naphthyridine core, which could be extrapolated to the 2,7-naphthyridine system.
Catalyst-Free Methodologies for Naphthyridine Derivatization
Eliminating catalysts, particularly those based on transition metals, is a key goal of green chemistry as it simplifies purification and reduces toxic waste. An efficient and environmentally friendly protocol for synthesizing benzo[c]pyrazolo rsc.orgd-nb.infonaphthyridine derivatives has been developed that operates without a transition metal catalyst. rsc.org This method utilizes an "on-water" reaction of isatin, malononitrile, and 3-aminopyrazole. rsc.org The synthesis proceeds through a sequence of reactions including Knoevenagel condensation, Michael addition, cyclization, and aromatization, all performed under catalyst-free conditions to afford the target products in good to excellent yields. rsc.org
Tandem and Cascade Processes in 2,7-Naphthyridine Synthesis
Tandem or cascade reactions, where multiple bond-forming events occur sequentially in a single pot without isolating intermediates, offer significant advantages in terms of efficiency and atom economy. Such processes are highly valuable for the rapid construction of complex heterocyclic frameworks like 2,7-naphthyridines.
A K₂S₂O₈-mediated cascade process has been described for the synthesis of benzo[c] rsc.orgd-nb.infonaphthyridine-6-ones from 1,4-dihydropyridines. researchgate.net This reaction involves a dehydrogenative aromatization followed by an intramolecular C(sp²)–H amidation. researchgate.net Another example is the multi-component synthesis of benzo[c]pyrazolo rsc.orgd-nb.infonaphthyridines, which involves a cascade of Knoevenagel condensation, Michael addition, intramolecular cyclization, decarboxylation, and aromatization sequences to form the final fused heterocyclic system. rsc.org These elegant tandem strategies provide efficient access to the core structure of 2,7-naphthyridine and its derivatives.
Table 3: Examples of Tandem/Cascade Reactions in Naphthyridine Synthesis
| Reaction Type | Key Steps | Resulting Scaffold | Reference |
| Dehydrogenative Aromatization/Amidation | 1. Aromatization of 1,4-dihydropyridine2. Intramolecular C-H Amidation | Benzo[c] rsc.orgd-nb.infonaphthyridine-6-one | researchgate.net |
| Multi-component "On-Water" Synthesis | 1. Knoevenagel Condensation2. Michael Addition3. Cyclization/Decarboxylation/Aromatization | Benzo[c]pyrazolo rsc.orgd-nb.infonaphthyridine | rsc.org |
| Three-Component Naphthyridone Synthesis | 1. Formation of dihydro intermediate2. Oxidation or Reduction | 2,7-Naphthyridin-1-one or Tetrahydro-2,7-naphthyridin-1-one | acs.org |
Synthetic Utility and Strategies for Late-Stage Functionalization and Diversification
The 2,7-naphthyridine framework serves as a valuable scaffold in medicinal chemistry, and its utility is significantly enhanced by the development of strategies for late-stage functionalization. These methods allow for the introduction of diverse chemical moieties into the core structure at advanced stages of a synthetic sequence, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies. Key strategies focus on the regioselective modification of pre-formed naphthyridine rings, often leveraging halogenated or otherwise activated intermediates.
A predominant strategy for the diversification of naphthyridine scaffolds involves palladium-catalyzed cross-coupling reactions. For instance, brominated 2,7-naphthyridine intermediates are versatile handles for introducing a wide array of substituents. Reactions such as the Suzuki-Miyaura coupling (for introducing aryl or heteroaryl groups) and the Buchwald-Hartwig amination (for installing amine functionalities) are commonly employed to functionalize these halogenated precursors. Similarly, Stille cross-coupling reactions have been utilized, for example, by reacting a 4-chloro- or 4-triflate-substituted benzo[c] researchgate.netnih.govnaphthyridine with organostannanes to introduce new carbon-carbon bonds. d-nb.info
Another powerful technique for late-stage functionalization is direct ring metalation. This approach involves the regioselective deprotonation of the naphthyridine ring using a strong base, followed by quenching the resulting organometallic intermediate with an electrophile. For example, readily available 4-bromobenzo[c] researchgate.netnih.govnaphthyridine can undergo regioselective metalation at the C-5 position with TMPMgCl∙LiCl. This allows for the introduction of a variety of electrophiles, yielding a broad range of 5-substituted products that serve as building blocks for more complex molecules. d-nb.info
The synthesis of substituted 2,7-naphthyridinones also provides a route to diversified analogs. Efficient N-arylation strategies, using diaryliodonium salts under mild conditions, have been developed to produce building blocks like 8-chloro-2-phenyl-2,7-naphthyridin-1(2H)-one, which can be further modified. researchgate.net Subsequent derivatization can be achieved through reactions targeting different positions of the ring system. For example, the synthesis of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives has been reported as a strategy to broaden the application of this scaffold. researchgate.net
Furthermore, the concept of using activated intermediates extends to other naphthyridine isomers and provides insights applicable to the 2,7-scaffold. For example, the development of heteroaryl ditriflates in the 1,6-naphthyridine series showcases a method for rapid, one-pot difunctionalization, allowing for predictable and diverse substitution patterns. acs.org This strategy of converting heterocyclic diones into highly reactive, bench-stable ditriflates is of significant interest for creating libraries of novel compounds. acs.org
The functionalization is not limited to the aromatic core. For partially saturated systems like 1,2,3,4-tetrahydro-2,7-naphthyridines, diversification can be achieved through various chemical transformations. These include oxidation to the fully aromatic naphthyridine, further reduction to saturated derivatives, or nucleophilic substitution reactions to introduce functional groups. The amine group in tetrahydro-naphthyridine scaffolds can also be used for library development through reactions like urea (B33335) formation with isocyanates or through epoxide ring-opening reactions. nih.gov
These diverse strategies underscore the synthetic tractability of the 2,7-naphthyridine scaffold and its analogs, providing medicinal chemists with a robust toolkit for exploring chemical space and optimizing molecular properties.
Chemical Reactivity and Transformative Reactions of 2,7 Naphthyridin 4 Yl Methanamine and 2,7 Naphthyridine Derivatives
Nucleophilic and Electrophilic Substitution Patterns on the Naphthyridine Ring System
The 2,7-naphthyridine (B1199556) ring system is generally susceptible to nucleophilic substitution, particularly at positions activated by the ring nitrogens. The precise locations for substitution can be predicted by analyzing the electrostatic potential (ESP) charges of the atoms in the heterocyclic ring. mdpi.com
Halogenated naphthyridines are common precursors for introducing a variety of functional groups. For instance, 4-chlorobenzo[c] chemistryviews.orgacs.orgnaphthyridine readily undergoes substitution reactions with nucleophiles such as alcoholates and phenolates. beilstein-journals.org Similarly, 1-amino-3-chloro-2,7-naphthyridines can react with nucleophiles like 2-mercaptoethanol. mdpi.com However, care must be taken with highly reactive nucleophiles like organolithium compounds, which may add across the C-N double bonds rather than substituting a leaving group. beilstein-journals.org
Electrophilic substitution on the naphthyridine ring is less common due to the electron-deficient nature of the pyridine (B92270) rings. Reactions typically require forcing conditions, and substitution, if it occurs, is directed to specific positions based on the electronic landscape of the molecule.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
Transition metal-catalyzed cross-coupling reactions are powerful tools for functionalizing the 2,7-naphthyridine core, enabling the formation of carbon-carbon and carbon-heteroatom bonds. uni-muenchen.de Halogenated naphthyridines, such as chloro-, bromo-, and iodo-derivatives, are excellent substrates for these transformations.
Cobalt, palladium, and nickel are commonly used catalysts for various cross-coupling reactions. chemistryviews.orgacs.orgnih.gov For example, cobalt-catalyzed reactions of chloronaphthyridines with alkyl- and arylmagnesium reagents proceed efficiently. acs.orgnih.govresearchgate.net Furthermore, a stepwise functionalization of mixed halogenated naphthyridines is possible. A 1-chloro-4-iodo-2,7-naphthyridine can be selectively functionalized at the iodo-position using a palladium-catalyzed Negishi coupling, followed by a cobalt-catalyzed coupling at the chloro-position. acs.orgnih.gov This regioselective approach allows for the synthesis of complex, polyfunctionalized naphthyridines. acs.orgnih.gov
Key cross-coupling reactions employed in 2,7-naphthyridine chemistry include:
Suzuki Coupling : Couples boronic acids or esters with halides. beilstein-journals.orgacs.org
Stille Coupling : Couples organostannanes with halides. beilstein-journals.orgacs.org
Sonogashira Coupling : Couples terminal alkynes with halides. acs.org
Negishi Coupling : Couples organozinc reagents with halides. acs.orgnih.gov
Buchwald-Hartwig Amination : Forms C-N bonds by coupling amines with halides. nih.gov
| Reaction Type | Catalyst System | Substrates | Product Type | Reference |
|---|---|---|---|---|
| Negishi Coupling (step 1) | Pd | 1-chloro-4-iodo-2,7-naphthyridine + PhZnCl | 4-phenyl-1-chloro-2,7-naphthyridine | acs.orgnih.gov |
| Co-catalyzed Coupling (step 2) | Co | 4-phenyl-1-chloro-2,7-naphthyridine + Aryl-ZnCl | 1-Aryl-4-phenyl-2,7-naphthyridine | acs.orgnih.gov |
| Co-catalyzed Alkylation | CoCl₂ | 1-chloro-2,7-naphthyridine + Alkyl-MgCl | 1-Alkyl-2,7-naphthyridine | acs.orgnih.gov |
| Co-catalyzed Arylation | CoCl₂ | 3,6-dichloro-2,7-naphthyridine + Aryl-MgBr | 3,6-Diaryl-2,7-naphthyridine | acs.orgnih.gov |
| Suzuki/Stille/Sonogashira | Pd | 4-Bromo/Iodo-2,7-naphthyridines + Boronic acids/Stannanes/Alkynes | 4-Substituted-2,7-naphthyridines | acs.org |
Oxidation and Reduction Pathways in Naphthyridine Chemistry
The 2,7-naphthyridine ring system can undergo both oxidation and reduction reactions, leading to various structural analogs. A notable synthetic route involves a three-component reaction that forms dihydro-2,7-naphthyridine-1-ones. acs.orgnih.gov These intermediates are unstable and can be readily oxidized to the corresponding aromatic 2,7-naphthyridin-1-ones or reduced to fully saturated tetrahydro-2,7-naphthyridin-1-ones. acs.orgnih.gov
Common reagents for these transformations include:
Oxidizing Agents : Potassium permanganate, chromium trioxide, and selenium dioxide. nih.gov
Reducing Agents : Sodium borohydride (B1222165) (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation. nih.gov
For instance, a methyl group on a naphthyridine ring can be oxidized to an aldehyde using selenium dioxide, while an aldehyde can be reduced to a hydroxymethyl group using sodium borohydride. nih.gov
| Reaction | Starting Material | Reagent | Product | Reference |
|---|---|---|---|---|
| Oxidation | Dihydro-2,7-naphthyridine-1-one | Oxidizing Agent (e.g., air, mild oxidant) | 2,7-Naphthyridine-1-one | acs.orgnih.gov |
| Reduction | Dihydro-2,7-naphthyridine-1-one | Reducing Agent (e.g., NaBH₄) | Tetrahydro-2,7-naphthyridine-1-one | acs.org |
| Oxidation | 1-(3,4-Dihydro-2,7-naphthyridin-2(1H)-yl)ethanone | KMnO₄, CrO₃ | Corresponding ketone or carboxylic acid | |
| Reduction | 1-(3,4-Dihydro-2,7-naphthyridin-2(1H)-yl)ethanone | LiAlH₄, NaBH₄ | Corresponding alcohol or amine |
N-Functionalization of the Naphthyridine Core
The nitrogen atoms in the 2,7-naphthyridine ring possess lone pairs of electrons and can act as nucleophiles, allowing for N-functionalization reactions such as N-alkylation, N-acylation, and N-tosylation. nih.gov These reactions typically proceed by attacking an electrophilic reagent.
N-alkylation : Can be achieved using alkyl halides. For example, 1,5-naphthyridinones react with alkyl halides like 2-bromoethanol (B42945) or 1-bromooctane (B94149) in the presence of a base to yield N-alkylated products. nih.gov
N-acylation : Can be performed with acylating agents. The compound 1-(3,4-Dihydro-2,7-naphthyridin-2(1H)-yl)ethanone is an example of an N-acylated dihydro-2,7-naphthyridine derivative.
N-functionalization with other electrophiles : The ring nitrogens can also react with a variety of other electrophiles, including isocyanates and tosyl halides, to introduce diverse functionalities. nih.gov
Derivatization and Chemical Modification of the Methanamine Side Chain
The primary amine of the (2,7-Naphthyridin-4-yl)methanamine side chain is a key site for chemical modification, allowing for the construction of a wide array of derivatives through well-established amine chemistry.
The primary amine can be readily acylated by reacting with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form amides. beilstein-journals.orgjournalijar.com Direct amidation between a free carboxylic acid and the amine often requires a coupling reagent to activate the carboxylic acid. beilstein-journals.org Numerous modern catalytic methods exist for this transformation, including those using boronic acid catalysts. organic-chemistry.org The resulting amides are prevalent structures in medicinal chemistry. beilstein-journals.org The use of a 1,2,4-triazole (B32235) ring as a stable bioisostere for the amide bond has also been explored in related heterocyclic systems, offering an alternative strategy for modifying this linkage. nih.gov
The primary amine of this compound can undergo condensation with aldehydes or ketones to form an imine, also known as a Schiff base. journalijar.comwjpsonline.com This reaction is typically reversible and catalyzed by either acid or base. journalijar.comwjpsonline.com The formation of the C=N double bond is usually driven to completion by removing the water that is formed as a byproduct. journalijar.com
Schiff bases are versatile intermediates. wjpsonline.com The imine bond can be subsequently reduced to form a stable secondary amine, a transformation that is useful for building more complex molecular scaffolds. This two-step process of Schiff base formation followed by reduction is known as reductive amination.
Annulation Reactions Involving the Amine Functionality
The amine functionality on the 2,7-naphthyridine scaffold, such as in this compound, serves as a versatile handle for constructing fused heterocyclic systems through annulation reactions. These reactions, which involve the formation of a new ring fused to the existing naphthyridine core, are critical in the synthesis of complex polycyclic molecules with potential applications in medicinal chemistry and materials science. Research has demonstrated that amino-substituted 2,7-naphthyridines can undergo cyclization to yield a variety of novel molecular architectures.
One-pot multi-component reactions provide an efficient pathway for creating fused 2,7-naphthyridine systems. For instance, a regioselective, multi-component "on-water" reaction of isatin, malononitrile, and 3-aminopyrazole (B16455) leads to the formation of benzo[c]pyrazolo researchgate.netacs.orgnaphthyridine derivatives. rsc.org The mechanism involves an initial Knoevenagel condensation, followed by a Michael addition of the aminopyrazole, hydrolysis, cyclization, decarboxylation, and finally aromatization to yield the target naphthyridines. rsc.org The amino groups present at the 5 and 6 positions of the resulting benzo[c]pyrazolo researchgate.netacs.orgnaphthyridines can then be utilized for further annulation. Treatment with excess acetic anhydride (B1165640) results in the formation of benzo[c]pyrazolo[4,3-f]pyrimido[4,5,6-ij] researchgate.netacs.orgnaphthyridines in quantitative yields. rsc.org
Similarly, new heterocyclic systems can be synthesized from 2-chloro-3-cyanopyridine (B134404) derivatives, which serve as precursors to functionalized 2,7-naphthyridines. researchgate.net By first fusing a pyrazole (B372694) ring through treatment with hydrazine, a 3-aminopyrazole intermediate is formed. This intermediate can then undergo heterocyclization with acetylacetone (B45752) to fuse a pyrimidine (B1678525) ring, affording tetracyclic pyrimido[1′,2′:1,5]pyrazolo[3,4-c]-2,7-naphthyridines. researchgate.net
Another approach involves sequential amination, annulation, and aromatization reactions. The reaction of carbonyl compounds with propargylamine (B41283) can produce functionalized pyridines through a 6-endo-dig annulation pathway. acs.org This strategy highlights the potential for the amine group to initiate cyclization cascades, leading to fused ring systems. The versatility of the amine functionality is further demonstrated in the synthesis of furo[2,3-c]-2,7-naphthyridines, which starts from 1-amino-3-oxo-2,7-naphthyridines. mdpi.com
These examples underscore the synthetic utility of the amine group in 2,7-naphthyridine derivatives for constructing diverse and complex heterocyclic structures through various annulation strategies.
Table 1: Examples of Annulation Reactions on 2,7-Naphthyridine Derivatives
| Starting Material(s) | Reagents/Conditions | Product | Reaction Type | Reference |
|---|---|---|---|---|
| Isatin, Malononitrile, 3-Aminopyrazole | H₂O, reflux; then NaOH | Benzo[c]pyrazolo researchgate.netacs.orgnaphthyridines | One-pot multi-component reaction | rsc.org |
| Benzo[c]pyrazolo researchgate.netacs.orgnaphthyridine derivatives | Acetic anhydride | Benzo[c]pyrazolo[4,3-f]pyrimido[4,5,6-ij] researchgate.netacs.orgnaphthyridines | Annulation of pyrimidine ring | rsc.org |
| Pyrazolo[3,4-c]-2,7-naphthyridines | Acetylacetone | Pyrimido[1′,2′:1,5]pyrazolo[3,4-c]-2,7-naphthyridines | Condensation/Cyclization | researchgate.net |
| 1-Amino-3-oxo-2,7-naphthyridines | Ethyl chloroacetate, then Sodium ethoxide | Furo[2,3-c]-2,7-naphthyridines | Alkylation and Cyclization | mdpi.com |
| Ketones, Propargylamine | Catalyst, Heat | Functionalized Pyridines | Sequential Amination/Annulation/Aromatization | acs.org |
Formation of Coordination Complexes with Metal Ions
The 2,7-naphthyridine scaffold contains two nitrogen atoms within its aromatic ring system, making it an excellent bidentate chelating ligand for a wide range of metal ions. The specific geometry and electronic properties of the 2,7-naphthyridine core allow for the formation of stable coordination complexes, including metal-organic frameworks (MOFs). mdpi.comrsc.orgnih.govscirp.org The nitrogen atoms act as Lewis bases, donating their lone pair of electrons to coordinate with metal centers.
Derivatives of 2,7-naphthyridine have been extensively used to create multinuclear metal complexes. For example, 2,7-bis(2-pyridyl)-1,8-naphthyridine (bpnp) has been employed as a tetradentate ligand to synthesize a crescent-shaped dirhodium(II) complex, Rh₂(bpnp)(μ-CH₃CO₂)₃. acs.org Similarly, this ligand has been used to form mono- and dinuclear copper complexes, demonstrating its versatility in coordinating with different transition metals. acs.org
The ability of naphthyridine-containing ligands to support extended metal atom chains (EMACs) has also been a subject of significant research. A decanickel EMAC complex was synthesized using a 2,7-bis(dipyridyldiamino)-1,8-naphthyridine ligand, representing one of the longest even-numbered metal chain complexes. researchgate.net Furthermore, diruthenium paddlewheel-type complexes have been synthesized using 1,8-naphthyridine-2-carboxylate as a ligand, highlighting the rich coordination chemistry of this heterocyclic family. mdpi.com These diruthenium complexes are redox-active and can exist in multiple oxidation states (Ru₂⁴⁺, Ru₂⁵⁺, and Ru₂⁶⁺), making them interesting for applications in molecular magnetism and catalysis. mdpi.com
The formation of these coordination complexes is influenced by the nature of the metal ion, the specific substituents on the 2,7-naphthyridine ring, and the reaction conditions. The resulting complexes often exhibit unique structural, electronic, and magnetic properties.
Table 2: Examples of Metal Complexes with 2,7-Naphthyridine Derivatives
| Ligand | Metal Ion(s) | Complex Type | Key Structural Feature | Reference |
|---|---|---|---|---|
| 2,7-Bis(dipyridyldiamino)-1,8-naphthyridine (H4bdpdany) | Nickel(II) | Extended Metal Atom Chain (EMAC) | Decanickel chain with short Ni···Ni distances | researchgate.net |
| 2,7-Bis(2-pyridyl)-1,8-naphthyridine (bpnp) | Rhodium(II) | Dinuclear Complex | Crescent-shaped dirhodium(II) core | acs.org |
| 2,7-Bis(2-pyridyl)-1,8-naphthyridine | Copper(I)/Copper(II) | Mono- and Dinuclear Complexes | Varied coordination geometries | acs.org |
| 1,8-Naphthyridine-2-carboxylate (npc) | Ruthenium(II) | Dinuclear Paddlewheel Complex | cis-2:2 arrangement around the Ru₂ core | mdpi.com |
Spectroscopic and Advanced Analytical Techniques for Characterization in 2,7 Naphthyridine Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, the precise connectivity and constitution of compounds like (2,7-Naphthyridin-4-yl)methanamine can be determined.
While specific experimental data for this compound is not widely published, spectral characteristics can be predicted based on data from the parent 2,7-naphthyridine (B1199556) and known substituent effects. mdpi.com The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core and the protons of the aminomethyl group. The protons H-1 and H-8 are typically found at the lowest field due to the deshielding effect of the adjacent nitrogen atoms. mdpi.com The ¹³C NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom in the molecule. The carbon atoms directly bonded to nitrogen (C-1, C-3, C-6, C-8) appear at lower field strengths. mdpi.com The signals for the methylene (B1212753) (-CH₂-) and amino (-NH₂) groups of the methanamine substituent would appear in their characteristic aliphatic regions.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) * |
| H-1, H-3, H-5, H-6, H-8 (Naphthyridine ring) | 8.0 - 9.5 |
| -CH₂- (Methylene) | 3.8 - 4.2 |
| -NH₂ (Amine) | 1.5 - 3.0 (broad singlet) |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) * |
| C-1, C-3, C-4a, C-5, C-6, C-8, C-8a (Naphthyridine ring) | 115 - 160 |
| C-4 (Naphthyridine ring) | ~145 |
| -CH₂- (Methylene) | 40 - 50 |
| Predicted values are based on data for unsubstituted 2,7-naphthyridine and general substituent effects. Actual experimental values may vary. |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is critical for confirming the molecular weight and elemental formula of a synthesized compound. For this compound (C₉H₉N₃), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the verification of its molecular formula.
The fragmentation pattern observed in the mass spectrum offers further structural proof. In the case of 2,7-naphthyridine derivatives, fragmentation is observed to occur first at the substituent level. mdpi.com For this compound, this would likely involve the loss of the amino group (-NH₂) or the entire aminomethyl radical (•CH₂NH₂). Subsequent fragmentation of the stable naphthyridine ring typically involves the loss of hydrogen cyanide (HCN) and acetylene (B1199291) (C₂H₂), leading to characteristic fragment ions. mdpi.com
| Analysis Type | Information | Expected Value/Fragment for C₉H₉N₃ |
| HRMS | Calculated Exact Mass [M+H]⁺ | 160.0875 |
| MS/MS | Initial Substituent Fragmentation | [M-NH₂]⁺, [M-CH₂NH₂]⁺ |
| MS/MS | Ring Fragmentation | Loss of HCN, C₂H₂ |
| MS/MS | Common Ring Fragments | m/z = 130, 104, 103, 77, 76 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. digitallibrary.co.in The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary amine and aromatic heterocyclic structure. The N-H stretching vibrations of the primary amine are expected to appear as one or two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching and C=C/C=N bond vibrations from the naphthyridine ring would also be prominent.
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) * |
| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 |
| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Aromatic Ring | C=C and C=N Stretch | 1400 - 1600 |
| Methylene (-CH₂) | C-H Stretch | 2850 - 2960 |
| Methylene (-CH₂) | C-H Bend | ~1465 |
| Values are general and can vary based on molecular structure and sample state. |
X-ray Diffraction Analysis for Solid-State Structure Determination
Single-crystal X-ray diffraction provides the definitive, three-dimensional structure of a compound in its solid, crystalline state, revealing precise bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound itself has been deposited in public databases, the technique has been successfully applied to numerous other naphthyridine derivatives. mdpi.compdbj.org For instance, the crystal structure of related benzo[c] cdnsciencepub.comrcsb.orgnaphthyridine derivatives has been determined, confirming the planarity of the ring system and the geometry of substituents. mdpi.com Obtaining a crystal structure for this compound would unambiguously confirm its constitution and provide valuable insight into its solid-state packing and hydrogen-bonding networks.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for both the isolation of this compound during its synthesis and the final assessment of its purity. High-Performance Liquid Chromatography (HPLC) is the most common technique for purity analysis. Due to the polar nature of the aminomethyl-substituted naphthyridine, reversed-phase columns are typically employed. Purity is generally assessed to be greater than 95% for use in further applications. ekb.eg
| Technique | Typical Stationary Phase | Typical Mobile Phase | Purpose |
| HPLC | C8 or C18 | Acetonitrile/Water or Methanol/Water (often with modifiers like TFA or formic acid) | Purity Assessment & Analysis ekb.eg |
| Column Chromatography | Silica Gel | Dichloromethane/Methanol or Ethyl Acetate/Hexane gradients | Purification & Isolation ekb.eg |
| LC-MS | C18 | Acetonitrile/Water with formic acid | Purity check and mass confirmation |
Theoretical and Computational Chemistry Applied to 2,7 Naphthyridin 4 Yl Methanamine and 2,7 Naphthyridines
Density Functional Theory (DFT) Studies for Electronic Structure and Energetics
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases. For 2,7-naphthyridine (B1199556) derivatives, DFT calculations are instrumental in understanding their electronic properties, which are crucial for applications in materials science and medicinal chemistry.
DFT studies on 2,7-naphthyridine derivatives have revealed important information about their frontier molecular orbitals (FMOs), the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that influences the molecule's reactivity and electronic properties. For instance, studies on push-pull naphthyridine chromophores showed that compared to the parent 2,7-naphthyridine, these derivatives have a smaller energy gap, which is associated with enhanced non-linear optical (NLO) properties. rsc.org The distribution of electron density and the molecular electrostatic potential (MEP) can also be mapped using DFT, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other molecules.
Furthermore, DFT calculations can be used to determine the optimized geometry of the molecule, including bond lengths and angles, which can be compared with experimental data if available. rsc.org The vibrational frequencies can also be calculated to help in the interpretation of experimental infrared and Raman spectra. For novel synthesized 2,7-naphthyridine derivatives, DFT calculations have been used to support the structural characterization and to compute various molecular descriptors like chemical hardness, softness, electronegativity, and the electrophilicity index. researchgate.net These descriptors provide a quantitative measure of the molecule's reactivity and stability.
Table 1: Selected DFT-Calculated Properties of 2,7-Naphthyridine Derivatives
| Property | Description | Significance |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and electronic transition energy. A smaller gap suggests higher reactivity and potential for NLO applications. rsc.org |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface of the molecule. | Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. |
| Global Quantum Molecular Descriptors | Includes chemical hardness (η), softness (σ), electronegativity (χ), chemical potential (μ), and electrophilicity index (ω). | Quantifies the global reactivity and stability of the molecule. researchgate.net |
Molecular Docking Simulations for Ligand-Receptor Interaction Prediction (General Chemical Interactions)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in drug discovery for predicting the binding mode and affinity of a ligand to a protein target. For derivatives of 2,7-naphthyridine, which have shown potential in various therapeutic areas, molecular docking provides insights into their mechanism of action at a molecular level.
Docking simulations can identify the key interactions between the ligand, such as (2,7-Naphthyridin-4-yl)methanamine, and the amino acid residues in the active site of a receptor. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, molecular docking studies of 8-amino-substituted 2-phenyl-2,7-naphthyridinone derivatives provided insights into their binding with c-Kit and VEGFR-2 kinases, helping to explain their inhibitory activity. mdpi.com Similarly, docking studies have been employed to understand the interactions of naphthyridine derivatives with DNA gyrase, a target for antibacterial agents. mdpi.com
The results of molecular docking are often visualized to show the ligand in the binding pocket of the protein, highlighting the specific atoms and residues involved in the interaction. This information is invaluable for structure-activity relationship (SAR) studies, where the goal is to design more potent and selective inhibitors by modifying the ligand's structure. For instance, docking can reveal that a particular substituent on the 2,7-naphthyridine ring is either beneficial or detrimental to binding, guiding the synthesis of new analogues. connectjournals.comscilit.com
Molecular Dynamics Simulations for Conformational Analysis and Stability
While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are used to assess the conformational flexibility of this compound and its derivatives and the stability of their complexes with biological targets.
MD simulations can be used to explore the different conformations that a flexible molecule like this compound can adopt in solution. This is important because the bioactive conformation, the one that binds to the receptor, may not be the lowest energy conformation in the unbound state. By understanding the conformational landscape, researchers can better design ligands that are pre-organized for binding.
When applied to a ligand-receptor complex, MD simulations can assess the stability of the binding mode predicted by docking. The simulation can reveal whether the key interactions are maintained over time and whether the ligand remains in the binding pocket. This can help to refine the docking results and provide a more accurate picture of the binding event. For example, MD simulations have been used to study the binding of 2,7-naphthyridine derivatives to DNA, providing a detailed understanding of the interaction at an atomic level. nih.gov
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with a particular property, such as biological activity or a physicochemical property. QSPR models are mathematical equations that can be used to predict the property of new, unsynthesized compounds.
For 2,7-naphthyridine derivatives, QSPR models can be developed to predict their various properties. The process involves calculating a set of molecular descriptors for each compound in a training set with known properties. These descriptors are numerical representations of the chemical and physical properties of the molecules. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that relates the descriptors to the property of interest.
Although specific QSPR models for this compound are not extensively detailed, the principles have been applied to related naphthyridine derivatives. For example, QSAR (Quantitative Structure-Activity Relationship), a subset of QSPR, has been used to model the anticancer activity of 1,8-naphthyridine (B1210474) derivatives. insilico.eu These models can identify the structural features that are important for the desired property, providing valuable guidance for the design of new compounds with improved characteristics.
Table 2: Key Components of QSPR Modeling
| Component | Description |
| Molecular Descriptors | Numerical values that encode different aspects of a molecule's structure and properties (e.g., topological, electronic, steric). |
| Training Set | A set of compounds with known properties used to build the QSPR model. |
| Statistical Method | An algorithm (e.g., multiple linear regression, partial least squares, neural networks) used to find the relationship between the descriptors and the property. |
| Validation | The process of assessing the predictive ability of the QSPR model using an external test set of compounds. |
In Silico Prediction of Chemical Behavior and Synthetic Accessibility
In silico methods are increasingly used to predict the chemical behavior and synthetic accessibility of new molecules before they are synthesized in the lab. This can save significant time and resources by focusing experimental efforts on the most promising candidates.
For this compound and its derivatives, various computational tools can be used to predict their physicochemical properties, such as solubility, lipophilicity (logP), and pKa. These properties are important for drug development, as they influence the absorption, distribution, metabolism, and excretion (ADME) of a compound. ADME predictions can be made using a variety of software and web-based tools. nih.gov
The synthetic accessibility of a molecule can also be assessed computationally. This involves analyzing the complexity of the molecule's structure and identifying potential synthetic routes. Some programs can even suggest a retrosynthetic analysis, breaking the molecule down into simpler, commercially available starting materials. This can help chemists to evaluate the feasibility of synthesizing a new compound and to plan an efficient synthetic strategy. For instance, the synthesis of various substituted 2,7-naphthyridines often involves multi-step sequences, and computational tools can aid in optimizing these routes. researchgate.net
Advanced Research Avenues for the 2,7 Naphthyridine Scaffold Excluding Biological/medicinal Outcomes
Applications in Advanced Materials Science
The rigid and planar structure of the 2,7-naphthyridine (B1199556) system, coupled with its inherent electronic properties, provides a robust platform for the development of novel materials with tailored functions.
Fluorescent Probes and Photoactive Materials
Derivatives of 2,7-naphthyridine have been successfully developed as fluorophores for the design of fluorescent probes. bohrium.comnih.gov These probes have demonstrated applications in detecting specific analytes in aqueous media. bohrium.comnih.gov For instance, certain 2,7-naphthyridine-based probes exhibit a significant Stokes shift, low background fluorescence, and high quantum yield, making them highly sensitive and selective. bohrium.comnih.gov Theoretical calculations have been employed to corroborate experimental findings and to understand the structure-property relationships that govern their fluorescent behavior. bohrium.comnih.gov The development of these probes has included novel synthetic methods to produce derivatives with desirable photophysical properties. bohrium.com
The incorporation of the 2,7-naphthyridine scaffold into larger conjugated systems can lead to materials with interesting photoactive properties. These materials have potential applications in organic light-emitting diodes (OLEDs) and as semiconductor materials. uni-muenchen.de The ability to functionalize the naphthyridine ring allows for the fine-tuning of the electronic and photophysical properties of the resulting materials. uni-muenchen.de Research in this area explores the synthesis of push-pull systems based on the 2,7-naphthyridine scaffold, which can exhibit strong intramolecular charge transfer and desirable emission characteristics. uni-muenchen.de
Table 1: Photophysical Properties of Selected 2,7-Naphthyridine-Based Fluorescent Probes
| Probe | Target Analyte | Stokes Shift (nm) | Fluorescence Enhancement (-fold) | Response Time |
| AND-DNP | Thiophenol | 225 | 240 | 30 s |
| ND-DNP | Thiophenol | - | - | - |
Data sourced from literature on novel fluorescent probes. bohrium.comnih.gov
Components in Functional Organic and Polymeric Systems
The 2,7-naphthyridine unit can be incorporated as a key component in the backbone of functional organic and polymeric systems. Its rigidity can impart desirable thermal and mechanical properties to polymers. Furthermore, the nitrogen atoms in the naphthyridine ring can participate in non-covalent interactions, such as hydrogen bonding, which can influence the self-assembly and morphology of these materials. The synthesis of such polymers often involves the preparation of functionalized 2,7-naphthyridine monomers that can be polymerized through various techniques.
Role as Ligands in Analytical Chemistry and Catalysis
The presence of two nitrogen atoms in the 2,7-naphthyridine ring system makes it an excellent bidentate ligand capable of coordinating with a variety of metal ions. cymitquimica.com This property is extensively utilized in analytical chemistry and catalysis.
The ability of 2,7-naphthyridine derivatives to form stable complexes with metal ions is the basis for their use in analytical chemistry. uni-muenchen.deresearchgate.net These complexes can exhibit unique spectroscopic or electrochemical properties that can be exploited for the quantitative or qualitative analysis of metal ions. The design of specific ligands based on the 2,7-naphthyridine scaffold allows for the selective detection of particular metal ions. researchgate.net
In the field of catalysis, 2,7-naphthyridine-based ligands have been employed in a range of transition metal-catalyzed reactions. rsc.org For example, ruthenium complexes bearing naphthyridine ligands have been investigated for their catalytic activity in oxidation reactions. rsc.org The steric and electronic properties of the naphthyridine ligand can be modified to influence the activity and selectivity of the catalyst. rsc.org Dinuclear metal complexes supported by 2,7-functionalized 1,8-naphthyridine-based ligands have also shown promise in catalysis, including robust performance in the water-gas shift reaction. escholarship.org The rigid framework of the naphthyridine ligand holds two metal centers in close proximity, which can facilitate cooperative catalytic cycles. escholarship.orgrsc.org
Scaffold Design for Specific Molecular Recognition (Emphasis on Chemical Design and Interactions)
The defined geometry and hydrogen bonding capabilities of the 2,7-naphthyridine scaffold make it an attractive platform for designing molecules capable of specific molecular recognition. By strategically placing functional groups on the naphthyridine core, synthetic receptors can be created that bind to specific guest molecules through a combination of hydrogen bonding, π-π stacking, and electrostatic interactions. The predictable nature of these interactions allows for the rational design of hosts with high affinity and selectivity for a particular guest. Research in this area focuses on understanding the fundamental principles of molecular recognition and applying them to the design of novel supramolecular systems. researchgate.net
Exploration in Agrochemical and Industrial Chemical Applications (General Scope)
The 2,7-naphthyridine scaffold has been identified as a structure of interest in the development of new agrochemicals. bohrium.comcymitquimica.com While specific commercial products are not widely documented, the inherent chemical properties of this heterocyclic system suggest potential for the discovery of compounds with useful biological activities for crop protection. Thiophenol, a substance used in the production of some agrochemicals, has been the target of detection by fluorescent probes based on 2,7-naphthyridine derivatives. bohrium.com
In the realm of industrial chemistry, 2,7-naphthyridine derivatives can serve as preservatives and components of lubricating coolants for metal processing. researchgate.net Their ability to coordinate with metal ions can be beneficial in preventing corrosion and improving the performance of industrial fluids.
Development of Novel Chemical Building Blocks for Complex Organic Syntheses
(2,7-Naphthyridin-4-yl)methanamine and other functionalized 2,7-naphthyridines are valuable building blocks in organic synthesis. cymitquimica.com They provide a synthetically versatile platform for the construction of more complex molecules. The presence of the aminomethyl group in this compound offers a reactive handle for a variety of chemical transformations, including N-alkylation and acylation, allowing for its incorporation into larger, more intricate molecular architectures. acs.org
The synthesis of these building blocks can be achieved through various routes, and their subsequent functionalization allows for the creation of a diverse library of compounds. For instance, palladium-catalyzed cross-coupling reactions on halogenated 2,7-naphthyridine intermediates enable the introduction of a wide range of substituents. The development of efficient and scalable synthetic methods for these building blocks is crucial for their broader application in complex organic syntheses.
Q & A
Q. What are the recommended synthetic routes for (2,7-Naphthyridin-4-yl)methanamine?
- Methodological Answer : Synthesis often involves palladium-catalyzed reductions or nucleophilic substitutions. For example, 7-methyl-2-phenyl-1,8-naphthyridin-4-amine was synthesized via catalytic hydrogenation of an azido precursor (Pd/C, MeOH, H₂) . Predictive tools like the PISTACHIO and REAXYS databases can optimize synthetic pathways by evaluating precursor plausibility and reaction feasibility . Multi-step procedures, such as thiation with P₂S₅ in pyridine for analogous naphthyridines, may also apply .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Follow strict PPE guidelines (gloves, lab coat, goggles) due to hazards like skin/eye irritation and inhalation risks . Store waste separately in labeled containers and collaborate with certified waste management services for disposal . Stability requires refrigeration (2–8°C) under inert atmospheres (argon/nitrogen) to prevent degradation .
Q. How is the structure of this compound characterized?
- Methodological Answer : Use NMR (¹H/¹³C) to confirm amine and aromatic proton environments, LC-MS for molecular weight validation, and X-ray crystallography for stereochemical resolution. For related methanamine derivatives, InChIKey codes and PubChem data ensure structural verification . HPLC purity assays (>95%) are critical for functional studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of naphthyridine derivatives?
- Methodological Answer : Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based assays) and iterative dose-response analyses. For instance, discrepancies in MAO inhibition data require testing under standardized conditions (pH, temperature) and benchmarking against known inhibitors like (2-Chloropyridin-4-yl)methanamine hydrochloride . Meta-analyses of PubChem bioactivity data can identify confounding variables (e.g., solvent effects) .
Q. What strategies optimize the ligand properties of this compound in coordination chemistry?
- Methodological Answer : Modify substituents to enhance electron-donating capacity. For example, triazole rings in [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine improve metal-binding affinity . Computational docking (AutoDock Vina) predicts binding modes with transition metals, while cyclic voltammetry assesses redox activity. Steric effects from bulky groups (e.g., benzyl) can be evaluated via X-ray crystallography .
Q. How does the electronic configuration of substituents affect the reactivity of this compound?
- Methodological Answer : Electron-withdrawing groups (e.g., -CF₃, -Br) increase electrophilicity at the naphthyridine core, as seen in (2-Bromo-5-(trifluoromethyl)phenyl)methanamine . Hammett constants (σ) quantify substituent effects on reaction rates. DFT calculations (Gaussian 16) model charge distribution and frontier molecular orbitals to predict regioselectivity in cross-coupling reactions .
Q. What in silico methods predict the metabolic pathways of this compound?
- Methodological Answer : Use BKMS_METABOLIC and SwissADME to simulate Phase I/II metabolism. For example, methyl groups on pyridine rings (as in 4-methoxy-3-methylpyridin-2-yl derivatives) slow hepatic clearance . Molecular dynamics (GROMACS) assess binding stability with cytochrome P450 isoforms, while MetaSite predicts metabolite structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
